molecular formula C9H14NS+ B1599347 2-[(4-Methylphenyl)thio]ethanamine CAS No. 42404-23-9

2-[(4-Methylphenyl)thio]ethanamine

Cat. No.: B1599347
CAS No.: 42404-23-9
M. Wt: 168.28 g/mol
InChI Key: UICHAGDPKJUFAE-UHFFFAOYSA-O
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Description

“2-[(4-Methylphenyl)thio]ethanamine” is a chemical compound with the CAS Number: 42404-23-9. It has a molecular weight of 167.27 and its IUPAC name is 2-[(4-methylphenyl)sulfanyl]ethanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 . This indicates that the compound has a sulfur atom (S) bonded to a carbon atom © of an ethanamine group, and a 4-methylphenyl group also bonded to the same carbon atom.

Scientific Research Applications

Pharmacological Properties

  • 2-[(4-Methylphenyl)thio]ethanamine, as a member of the substituted N-benzylphenethylamines class, has been studied for its high potency agonism at 5-HT2A receptors. This pharmacological activity suggests potential hallucinogenic effects, akin to other psychoactive substances. The compounds in this class demonstrate very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, similar to the potency and efficacy of (+)lysergic acid diethylamide (LSD) (Eshleman et al., 2018).

Analytical Methodologies

  • Advanced analytical methodologies like high-performance liquid chromatography tandem mass spectrometry have been developed for detecting and quantifying compounds like 2CC-NBOMe and 25I-NBOMe in human serum. These methods are crucial in clinical toxicology for identifying intoxication with such compounds (Poklis et al., 2013).

Chemical Characterization

  • Studies involving gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride derivatives have identified various analogs of this compound. These analytical techniques are vital for the routine analysis of new psychoactive substances in crime laboratories (Lum et al., 2016).

Metabolic Pathways

  • Research has characterized the hepatic cytochrome P450 enzymes involved in the metabolism of compounds like 25I-NBOMe, providing insights into the biochemical pathways these substances undergo in the human body. Such studies are essential for understanding the pharmacokinetics of these compounds (Nielsen et al., 2017).

Synthetic Routes

  • Synthetic routes for related compounds, like 2-(thiophen-2-yl) ethanamine, have been explored, revealing methodologies for producing these substances and their intermediates. This research is fundamental in pharmaceutical chemistry (Yun-yang, 2007).

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICHAGDPKJUFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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